4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 3-methoxybenzoyl group at the 2-position and a fluorine atom at the 4-position of the benzothiazole core.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQQNVKKBXMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Addition of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the methoxybenzoyl group can enhance its binding affinity and specificity. The piperazine ring provides additional sites for interaction with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole-Piperazine Derivatives
*Predicted using analogous data; †Estimated based on structural similarity.
Key Observations :
- Substituent Effects: The 4-fluoro group in the target compound may enhance electron-withdrawing properties, influencing binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs like 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole .
- Acyl vs. Alkyl Groups: The 3-methoxybenzoyl group provides a polar aromatic system, contrasting with the lipophilic 2-chloro-6-fluorobenzyl group in or the phenoxybenzoyl in . This difference impacts solubility and target interactions.
Physicochemical Properties
The target compound’s molecular weight (~429.5) and moderate lipophilicity (XLogP3 ~3.8) position it within the "drug-like" space, balancing permeability and solubility. In contrast:
- The 2-chloro-6-fluorobenzyl analog has higher lipophilicity (XLogP3 4.9), favoring membrane penetration but risking solubility issues.
Biological Activity
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a piperazine moiety and a methoxybenzoyl group. Its molecular formula is , and it has a molecular weight of approximately 373.43 g/mol. The presence of fluorine and methoxy groups contributes to its pharmacological properties.
Target of Action
Research indicates that compounds similar to this compound inhibit tubulin polymerization by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, which is crucial for mitotic spindle assembly and chromosome segregation during cell division.
Biological Pathways
Inhibition of tubulin polymerization can lead to:
- Cell Cycle Arrest : Disruption of microtubule formation results in cell cycle arrest at the metaphase stage.
- Induction of Apoptosis : The resultant stress on the cellular machinery can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through various assays:
- In Vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including HCC827 and NCI-H358, with IC50 values indicating potent antiproliferative effects .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, enhancing its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Inhibition : The compound exhibited growth inhibition against several strains of bacteria, comparable to conventional antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : Modifications in the piperazine and benzothiazole moieties have been shown to enhance antimicrobial potency, indicating that specific structural features are critical for activity .
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized benzothiazole derivatives highlighted the superior activity of compounds similar to this compound against A431 cell lines. The structure was optimized to enhance interactions with apoptotic pathways, resulting in significant decreases in cell viability compared to untreated controls .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the methoxy group significantly influenced the antibacterial activity, with some derivatives showing MIC values as low as 16 μg/mL against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?
- Methodological Answer : The synthesis involves multi-step reactions:
Piperazine Functionalization : React piperazine with 3-methoxybenzoyl chloride under reflux in ethanol with potassium carbonate as a base to form the 4-(3-methoxybenzoyl)piperazine intermediate .
Benzothiazole Coupling : Introduce the fluorinated benzothiazole moiety via nucleophilic aromatic substitution. Use anhydrous solvents (e.g., DMF) and catalysts like Pd(OAc)₂ to facilitate coupling at the 2-position of the benzothiazole core .
Purification : Employ silica gel column chromatography with EtOAc/petroleum ether (1:1) to isolate the final compound. Validate purity via elemental analysis and NMR (¹H/¹³C) .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring conformation. IR spectroscopy to validate carbonyl (C=O) and benzothiazole (C-S) functional groups .
- Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (deviation <0.4% indicates high purity) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
- Anti-HIV Screening : Test inhibition of HIV-1/2 replication in MT-4 cells using p24 antigen ELISA. Compounds with >50% inhibition at 10 μM warrant further study .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole ring) to assess electronic effects on antiproliferative potency .
- Piperazine Modifications : Replace 3-methoxybenzoyl with sulfonamide or thiourea groups to evaluate impact on HIV protease binding .
- SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM, HeLa) | Anti-HIV (% Inhibition) |
|---|---|---|---|
| Target Compound | 3-methoxybenzoyl | 8.2 ± 0.3 | 62 ± 4 |
| Analog A | 4-chlorobenzoyl | 12.5 ± 1.1 | 45 ± 3 |
| Analog B | Thiourea | 5.7 ± 0.5 | 78 ± 5 |
Q. How to resolve contradictions in biological activity across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MT-4 for HIV vs. PBMCs for cytotoxicity) and control compounds .
- Target Profiling : Perform kinase or protease inhibition assays to identify off-target effects. For example, conflicting anti-HIV/antitumor data may arise from differential binding to reverse transcriptase vs. tubulin .
- Docking Studies : Use AutoDock Vina to model interactions with HIV-1 integrase or cancer-related proteins (e.g., EGFR). Compare binding energies of active/inactive analogs .
Q. What strategies optimize the compound’s metabolic stability?
- Methodological Answer :
- Protease Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to reduce oxidative metabolism .
- Prodrug Design : Synthesize phosphate or acetate prodrugs to enhance solubility and delay hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
